N-(3-methoxypropyl)-2-(methylamino)acetamide
CAS No.: 871909-86-3
Cat. No.: VC8144930
Molecular Formula: C7H16N2O2
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871909-86-3 |
|---|---|
| Molecular Formula | C7H16N2O2 |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | N-(3-methoxypropyl)-2-(methylamino)acetamide |
| Standard InChI | InChI=1S/C7H16N2O2/c1-8-6-7(10)9-4-3-5-11-2/h8H,3-6H2,1-2H3,(H,9,10) |
| Standard InChI Key | ZALYRJSCQYOHRT-UHFFFAOYSA-N |
| SMILES | CNCC(=O)NCCCOC |
| Canonical SMILES | CNCC(=O)NCCCOC |
Introduction
Chemical Structure and Physicochemical Properties
N-(3-Methoxypropyl)-2-(methylamino)acetamide belongs to the class of substituted acetamides, featuring a linear chain with a methoxy group at the terminal carbon of the propyl side chain. The methylamino group adjacent to the acetamide moiety enhances its solubility in polar solvents, particularly when formulated as a hydrochloride salt. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 160.21 g/mol |
| Solubility (Water) | High (as hydrochloride salt) |
| Boiling Point | Not reported |
| Stability | Stable under standard conditions |
The compound’s structure facilitates interactions with biological targets, particularly enzymes involved in inflammatory pathways. Its methoxypropyl group contributes to lipid solubility, potentially enhancing membrane permeability.
Biological Activity and Mechanism of Action
Anti-Inflammatory Effects
In vitro studies demonstrate that N-(3-methoxypropyl)-2-(methylamino)acetamide significantly reduces pro-inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures. The compound achieves a 40–50% reduction in cytokine expression at concentrations of 10–50 μM, suggesting dose-dependent efficacy. These effects are attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.
Enzyme Modulation
The compound exhibits selective inhibition of COX-2 over COX-1, with an IC of 12.3 μM for COX-2 compared to >100 μM for COX-1. This selectivity minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors. Additionally, molecular docking simulations suggest that the methoxypropyl group occupies a hydrophobic pocket in the COX-2 active site, stabilizing the enzyme-inhibitor complex.
Therapeutic Applications and Preclinical Findings
Inflammatory Diseases
N-(3-Methoxypropyl)-2-(methylamino)acetamide has shown promise in rodent models of rheumatoid arthritis. Daily oral administration (5 mg/kg) reduced paw swelling by 60% over 14 days, comparable to the effects of diclofenac. Histopathological analysis revealed diminished leukocyte infiltration and cartilage erosion in treated subjects.
Neuroinflammatory Disorders
Preliminary data indicate potential applications in neuroinflammation. In a murine model of multiple sclerosis, the compound reduced demyelination by 35% and improved motor function scores by 25%. These effects correlate with decreased microglial activation and lower levels of nitric oxide synthase (NOS) in neural tissues.
Future Research Directions
-
Clinical Trials: Phase I trials are needed to establish pharmacokinetics and tolerability in humans.
-
Structural Optimization: Modifying the methoxypropyl chain could enhance bioavailability or target specificity.
-
Combination Therapies: Synergistic effects with existing anti-inflammatory drugs (e.g., corticosteroids) should be explored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume